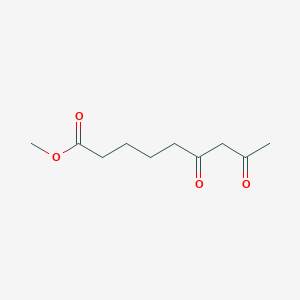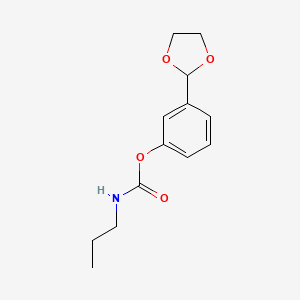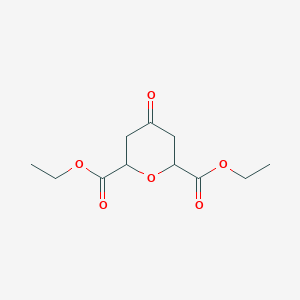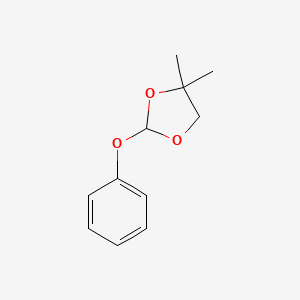
4,4-Dimethyl-2-phenoxy-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-phenoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms. This compound is characterized by the presence of two methyl groups and a phenoxy group attached to the dioxolane ring, making it a unique and versatile molecule in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the process.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
4,4-Dimethyl-2-phenoxy-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4,4-Dimethyl-2-phenoxy-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
- 2,2-Dimethyl-1,3-dioxolan-4-methanol
Uniqueness
4,4-Dimethyl-2-phenoxy-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .
属性
CAS 编号 |
61562-09-2 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI 键 |
QHNNHAZYTUMLNG-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(O1)OC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


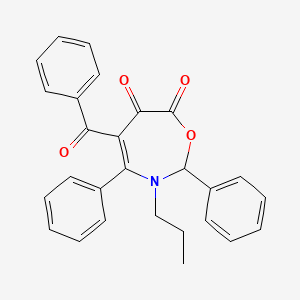

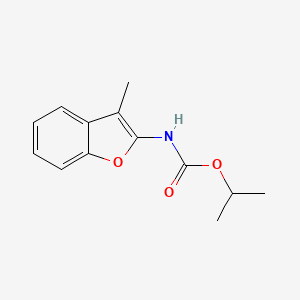
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
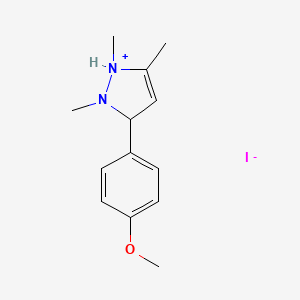
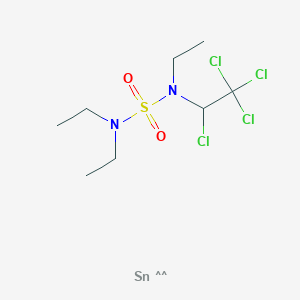
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

